Product packaging for meso-1,2-Diphenylethylenediamine(Cat. No.:CAS No. 951-87-1)

meso-1,2-Diphenylethylenediamine

Cat. No.: B1233172
CAS No.: 951-87-1
M. Wt: 212.29 g/mol
InChI Key: PONXTPCRRASWKW-OKILXGFUSA-N
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Description

Significance of Vicinal Diamines in Asymmetric Transformations

Vicinal diamines, which are organic compounds containing two amino groups on adjacent carbon atoms, are crucial structural motifs in many natural products, pharmaceuticals, and chiral catalysts. acs.org Their ability to coordinate with metal centers makes them highly effective ligands in a wide array of asymmetric transformations. nih.gov The strategic placement of the two nitrogen atoms allows these compounds to form stable chelate rings with metals, thereby creating a well-defined chiral environment around the catalytic center. smolecule.com

This defined chiral space is instrumental in controlling the stereochemical outcome of a reaction, enabling the selective synthesis of one enantiomer over the other. The synthesis of enantioenriched vicinal diamines is an active area of research, with various methods being developed to achieve high yields and stereoselectivity. acs.orgrsc.org The utility of vicinal diamines extends to their use as chiral auxiliaries, where they are temporarily incorporated into a molecule to direct a stereoselective reaction before being removed. acs.org

Stereochemical Considerations of meso-1,2-Diphenylethylenediamine

This compound is an achiral molecule despite possessing two stereogenic centers. This is due to the presence of an internal plane of symmetry that bisects the molecule. cymitquimica.com The specific configuration of the two stereocenters in the meso isomer is (1R,2S). vulcanchem.com This symmetrical arrangement of the phenyl and amine groups has important implications for its application in stereoselective synthesis.

While the molecule itself is not chiral, it can be used to create a chiral environment when it coordinates with a metal center or is part of a larger molecular assembly. The steric bulk of the two phenyl groups plays a significant role in influencing the geometry of the resulting metal complexes. vulcanchem.com The primary amine groups act as electron donors and are capable of hydrogen bonding, further influencing the molecule's interactions and reactivity. The distinct spatial arrangement of its functional groups differentiates the reactivity and coordination behavior of the meso isomer from its chiral counterparts, the (R,R) and (S,S) enantiomers. vulcanchem.com

Properties of this compound

PropertyValue
Systematic Name (1R,2S)-1,2-diphenylethane-1,2-diamine vulcanchem.com
Common Synonyms meso-1,2-Diphenylethane-1,2-diamine, meso-stilbenediamine vulcanchem.com
CAS Number 951-87-1 vulcanchem.com
Molecular Formula C14H16N2 smolecule.com
Molecular Weight 212.29 g/mol nih.gov
Melting Point 118-122 °C

Applications of this compound

This compound serves as a versatile ligand in coordination chemistry and a precursor in the synthesis of more complex molecules.

One notable application is in the formation of metal complexes. The two primary amine groups allow it to act as a bidentate ligand, forming stable complexes with various transition metals. smolecule.comvulcanchem.com These metal complexes can exhibit unique properties and have been explored for their potential in catalysis and materials science. For instance, nickel complexes containing this ligand have been studied for their selective interactions with DNA quadruplexes. chemsrc.com

Furthermore, this compound is a valuable starting material for the synthesis of more elaborate chemical structures. For example, it can be reacted with 2-quinolinecarboxaldehyde to produce meso-1,2-diphenyl-N1,N2-bis(quinolin-2-ylmethylene)ethane-1,2-diamine. vulcanchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H16N2 B1233172 meso-1,2-Diphenylethylenediamine CAS No. 951-87-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2S)-1,2-diphenylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-14H,15-16H2/t13-,14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PONXTPCRRASWKW-OKILXGFUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H]([C@H](C2=CC=CC=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90915119
Record name (1R,2S)-Diaminodiphenylethane
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Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951-87-1, 16635-95-3
Record name meso-1,2-Diphenylethylenediamine
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Record name (1R,2S)-Diaminodiphenylethane
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Record name 1,2-Ethanediamine, 1,2-diphenyl-, (1R,2R)-rel
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Record name Meso-1,2-Diphenylethylenediamine
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Record name meso-1,2-Diphenylethylenediamine
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Synthetic Methodologies and Enantiomeric Resolution of 1,2 Diphenylethylenediamine Derivatives

Established Synthetic Routes to meso-1,2-Diphenylethylenediamine

The synthesis of 1,2-diphenylethylenediamine (DPEN) isomers often starts from benzil (B1666583). wikipedia.org A common and established method involves the reductive amination of benzil (1,2-diphenylethane-1,2-dione). wikipedia.orgwikipedia.org This process can yield both the meso and the chiral diastereomers of DPEN, with the stereochemical outcome depending on the reaction conditions. wikipedia.org The reaction proceeds through the formation of an intermediate diimine from benzil and ammonia, which is then reduced to the corresponding diamine. Specific control of the reduction conditions can influence the diastereomeric ratio of the product, allowing for the targeted synthesis of the meso compound. researchgate.net Another approach involves the oxidative C-C coupling of N,N-dimethylbenzylamine, which can also lead to the formation of meso-1,2-bis(dimethylamino)-1,2-diphenylethane. researchgate.net

Table 1: Synthetic Routes to this compound
Starting MaterialKey ReactionProductReference
BenzilReductive AminationThis compound wikipedia.org
N,N-DimethylbenzylamineOxidative C-C Couplingmeso-1,2-Bis(dimethylamino)-1,2-diphenylethane researchgate.net

Contemporary Approaches for the Preparation of 1,2-Diphenylethylenediamine Enantiomers

While the meso form has its applications, the chiral enantiomers of 1,2-diphenylethylenediamine are highly valued, particularly in the field of asymmetric catalysis. wikipedia.orgrsc.org Their preparation requires methods that can selectively produce or separate the desired (R,R) or (S,S) isomer.

Enantioselective synthesis aims to directly produce a single enantiomer of a chiral compound. For 1,2-diphenylethylenediamine, this can be achieved through various strategies. One notable method involves the use of chiral auxiliaries. For instance, pyridine-2-carboxaldehyde can be reacted with (R)-t-butylsulfinamide to produce an (R,E)-sulfinimide. Subsequent reaction with methylmagnesium bromide leads to the diastereoselective formation of the protected amine, which can then be deprotected to yield the desired enantiomer of the corresponding amine. youtube.com While this example illustrates the principle for a different amine, similar strategies can be applied for the synthesis of DPEN enantiomers. The development of catalysts for asymmetric transfer hydrogenation, such as those derived from DPEN, underscores the importance of these enantioselective routes. researchgate.netnih.gov

A classical and widely used method for separating enantiomers is through chemical resolution. libretexts.org This technique involves reacting a racemic mixture of the chiral diamine with an enantiomerically pure resolving agent, typically a chiral acid. libretexts.orglibretexts.org For 1,2-diphenylethylenediamine, tartaric acid is a commonly used resolving agent. wikipedia.orgresearchgate.net

The reaction of racemic DPEN with an enantiopure form of tartaric acid, such as L-(+)-tartaric acid, results in the formation of two diastereomeric salts: ((R,R)-DPEN · L-tartaric acid) and ((S,S)-DPEN · L-tartaric acid). libretexts.orglibretexts.org Since diastereomers have different physical properties, including solubility, they can be separated by fractional crystallization. google.com One diastereomeric salt will typically crystallize out of the solution first, allowing for its separation by filtration. The purified diastereomeric salt is then treated with a base to neutralize the tartaric acid and regenerate the free enantiomerically pure diamine. The other enantiomer can be recovered from the remaining mother liquor.

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. mdpi.comchromatographyonline.com This method relies on the differential interaction of the enantiomers with the chiral environment of the CSP, leading to different retention times and thus separation. nih.gov

For the separation of 1,2-diphenylethylenediamine enantiomers, CSPs derived from derivatives of the compound itself have been developed. nih.gov For example, an N-3,5-dinitrobenzoylated (R,R)-1,2-diphenyl-1,2-ethanediamine-derived CSP has shown to be effective in the fast and efficient baseline separation of various chiral compounds. nih.gov The choice of mobile phase, often a mixture of solvents like n-heptane and 2-propanol, is crucial for achieving optimal enantioselectivity. nih.gov Furthermore, new polymeric chiral stationary phases based on (1S,2S)-(-)-1,2-diphenylethylenediamine derivatives have been synthesized and evaluated for both HPLC and supercritical fluid chromatography (SFC), demonstrating the ongoing development in this area. researchgate.net

Table 2: Enantiomeric Resolution and Separation Techniques
TechniquePrincipleKey Reagents/MaterialsReference
Diastereomeric Salt FormationFormation of diastereomers with different solubilities.Tartaric Acid wikipedia.orgresearchgate.net
Chiral HPLCDifferential interaction with a chiral stationary phase.Chiral Stationary Phases (e.g., DPEN-derived) nih.govresearchgate.net

Tailored Derivatization Strategies for Advanced Research Applications

Both meso and chiral 1,2-diphenylethylenediamine are versatile building blocks that can be chemically modified, or derivatized, to create molecules with specific functions for advanced research. A particularly important application is in the development of ligands for asymmetric catalysis. sigmaaldrich.com

A prominent example is the synthesis of N-tosylated 1,2-diphenylethylenediamine (TsDPEN). wikipedia.orgrsc.org This derivative is a crucial ligand precursor for Noyori-type catalysts used in asymmetric transfer hydrogenation of ketones and imines. rsc.orgrsc.org These ruthenium-based catalysts, such as [(arene)Ru(TsDPEN)Cl], are highly effective in producing chiral alcohols and amines with high enantiomeric excess. rsc.orgacs.org The derivatization involves the sulfonylation of one of the amine groups of DPEN. rsc.org

Compound List

Table 3: Mentioned Chemical Compounds
Compound NameSynonym(s)Molecular FormulaCAS Number
This compoundmeso-Stilbenediamine, (1R,2S)-1,2-Diphenyl-1,2-ethanediamineC₁₄H₁₆N₂951-87-1 sigmaaldrich.comsigmaaldrich.com
(1R,2R)-1,2-Diphenylethylenediamine(R,R)-DPEN, (+)-StilbenediamineC₁₄H₁₆N₂35132-20-8 sigmaaldrich.comnih.gov
(1S,2S)-1,2-Diphenylethylenediamine(S,S)-DPEN, (-)-StilbenediamineC₁₄H₁₆N₂29841-69-8
Benzil1,2-Diphenylethane-1,2-dioneC₁₄H₁₀O₂134-81-6
Tartaric Acid2,3-Dihydroxybutanedioic acidC₄H₆O₆526-83-0 (L-(+)-tartaric acid)
N-Tosyl-1,2-diphenylethylenediamineTsDPENC₂₁H₂₂N₂O₂S167316-27-0 ((R,R)-TsDPEN)
Pyridine-2-carboxaldehyde2-FormylpyridineC₆H₅NO1121-60-4
(R)-t-ButylsulfinamideC₄H₁₁NOS146374-27-8
Methylmagnesium bromideCH₃BrMg75-16-1

Ligand Design and Metal Complexation Chemistry of 1,2 Diphenylethylenediamine

Development of N-Heterocyclic Carbene (NHC) Ligands from 1,2-Diphenylethylenediamine Scaffolds

The incorporation of the 1,2-diphenylethylenediamine backbone into N-heterocyclic carbene (NHC) ligands has yielded catalysts with unique stereochemical properties. mdpi.com The focus has been on creating C1-symmetric NHC ligands, where the symmetry of the molecule is reduced, often leading to improved enantioselectivity in catalytic reactions.

Synthesis of C1-Symmetric NHC Ligand Precursors

The synthesis of enantiopure C1-symmetric NHC precursors has been achieved through the desymmetrization of meso-1,2-diphenylethylenediamine. mdpi.com A key strategy involves the installation of a bulky substituent, such as a 2-isopropylphenyl group, onto one of the nitrogen atoms of the meso-diamine. This is accomplished via a palladium-catalyzed cross-coupling reaction, resulting in a racemic mixture of the monosubstituted diamine. This mixture can then be separated into its constituent enantiomers using enantioselective high-performance liquid chromatography (HPLC). mdpi.com

The optically active diamines serve as crucial intermediates. nih.gov Subsequent cyclization with triethyl orthoformate yields the desired diastereomeric pairs of C1-symmetric NHC precursors. nih.gov This synthetic route provides access to previously unexplored NHC architectures with syn-related phenyl groups on the backbone, which are of interest for applications in asymmetric catalysis. mdpi.com

Stereochemical Assignment in NHC Precursors

The absolute configuration of the desymmetrized meso-diamine enantiomers is a critical aspect that influences the properties of the resulting NHC ligands and their metal complexes. The assignment of this absolute configuration has been successfully carried out using a combination of optical rotation analysis and in silico calculations. mdpi.com Furthermore, electronic circular dichroism (ECD) spectra have been employed to confirm that the stereochemistry is maintained throughout the synthetic sequence, from the diamine precursor to the final ruthenium catalysts. mdpi.com

Vibrational circular dichroism (VCD) spectroscopy, coupled with density functional theory (DFT) calculations, has also proven to be a powerful tool for distinguishing between diastereomers of NHC precursors. nih.gov This technique allows for the correlation of specific VCD transitions with the chirality centers within the dihydroimidazolium unit and the N-ethyl side chain, providing a reliable method for stereochemical assignment. nih.gov

Chiral Diamine-Based Schiff Base Ligands

Schiff base ligands derived from 1,2-diphenylethylenediamine and its derivatives are a significant class of chelating agents in coordination chemistry. tandfonline.comresearchgate.netscispace.com These ligands are readily synthesized through the condensation reaction of the diamine with various aldehydes or ketones. researchgate.netscispace.com

Synthesis and Characterization of Metal-Schiff Base Complexes

A variety of metal complexes have been synthesized using Schiff base ligands derived from diamines. For instance, new Schiff base ligands have been prepared from the condensation of ethylenediamine (B42938) with substituted benzaldehydes, such as 4-chlorobenzaldehyde (B46862) and 3-nitrobenzaldehyde. researchgate.net These ligands have been used to synthesize copper(II), cobalt(II), and cadmium(II) complexes. The resulting complexes have been characterized by elemental analysis, conductivity measurements, and spectroscopic techniques including UV-visible and FT-IR spectroscopy. researchgate.net Magnetic susceptibility measurements have been used to determine the geometry of the complexes, revealing square planar geometries for the Cu(II) and Co(II) complexes and a tetrahedral geometry for the Cd(II) complex. researchgate.net

Similarly, palladium(II) and platinum(II) complexes have been synthesized with the bidentate ligand this compound. tandfonline.com These complexes, with the general formula [MX2(N-N)] (where M = Pd or Pt; X = Cl or X2 = oxalate (B1200264) or 1,1-cyclobutanedicarboxylate), have been characterized using infrared and NMR spectroscopy. tandfonline.com The synthesis of Schiff base metal complexes often involves a 1:1 metal-to-ligand ratio, with the ligand acting as a tridentate donor. scirp.orgderpharmachemica.com

Diastereoselectivity in Metal Complexes of Phenyl-Substituted Ethylene-Diamine-N,N,N′,N′-Tetraacetate Derivatives

The stereochemistry of the diamine backbone plays a crucial role in directing the diastereoselectivity of complex formation. Research on cobalt(III) complexes with ligands derived from phenyl-substituted ethylenediamine-N,N,N',N'-tetraacetate has shown that the preferred conformation of the five-membered ethylenediamine chelate ring is influenced by the phenyl substituents. This, in turn, dictates the stereochemistry of the resulting complex.

Formation of Other Diverse Metal Complexes with 1,2-Diphenylethylenediamine Ligands

Beyond NHC and Schiff base ligands, 1,2-diphenylethylenediamine itself acts as a versatile bidentate ligand, forming stable complexes with a wide array of transition metals. wikipedia.orgnih.govacs.org These complexes have found applications in various areas of chemistry, particularly in catalysis.

Cobalt(III) Werner complexes with (S,S)-1,2-diphenylethylenediamine have been synthesized and shown to be effective catalysts. nih.govacs.org The synthesis can be controlled to produce different diastereomers. For example, using cobalt(II) chloride hexahydrate and air oxidation in the presence of activated carbon leads to the Λ diastereomer of the trichloride (B1173362) salt, while using cobalt(II) perchlorate (B79767) hexahydrate favors the formation of the Δ diastereomer. acs.org These complexes can be converted to salts with lipophilic anions, such as tetrakis(3,5-bis(trifluoromethyl)phenyl)borate (BArF−), to enhance their solubility in organic solvents. nih.govacs.org

The flexibility of the 1,2-diphenylethylenediamine scaffold has also been exploited in the synthesis of fluorenyl-tethered diamines. researchgate.net These have been used as precursors for N-heterocyclic stannylenes (NHSn), which can form multimetallic complexes with rhodium, showcasing the ligand's ability to support multiple coordination modes. researchgate.net

Table of Synthesized Metal Complexes with 1,2-Diphenylethylenediamine and its Derivatives

Metal Ligand Type Ancillary Ligands Complex Geometry Reference
Platinum(II) This compound Chloride, Oxalate, 1,1-Cyclobutanedicarboxylate Not specified tandfonline.com
Palladium(II) This compound Chloride, Oxalate, 1,1-Cyclobutanedicarboxylate Not specified tandfonline.com
Cobalt(III) (S,S)-1,2-diphenylethylenediamine None (tris-chelate) Octahedral nih.govacs.org
Copper(II) Schiff base (from ethylenediamine & substituted benzaldehyde) Not applicable Square Planar researchgate.net
Cobalt(II) Schiff base (from ethylenediamine & substituted benzaldehyde) Not applicable Square Planar researchgate.net
Cadmium(II) Schiff base (from ethylenediamine & substituted benzaldehyde) Not applicable Tetrahedral researchgate.net

Ruthenium-Diamine Complexes for Asymmetric Hydrogenation

The modular design of Ruthenium(II)-diamine complexes has proven to be a successful strategy in the field of asymmetric catalysis. A notable approach involves the synthesis of Ru(II)-N-heterocyclic carbene (NHC)-diamine complexes from readily available chiral components. nih.gov This method allows for the creation of well-defined, air- and moisture-stable precatalysts. nih.gov

In one such design, a heteroleptic complex was synthesized by the transmetalation of an NHC from a silver complex to a ruthenium precursor, followed by the replacement of a benzene (B151609) ligand with (R,R)-1,2-diphenylethylenediamine ((R,R)-DPEN). nih.gov The resulting complex, characterized by X-ray crystallography, exhibits a distorted octahedral geometry with a trans-dichloro configuration. nih.gov A unique feature of these complexes is the unusual tridentate coordination of the 1,2-diphenylethylenediamine ligand. nih.gov

These Ru(II)-NHC-diamine complexes have demonstrated versatility as precatalysts in the asymmetric hydrogenation of various substrates, including isocoumarins, benzothiophene (B83047) 1,1-dioxides, and ketones. nih.gov Activation of these precatalysts typically requires a strong base, such as sodium tert-butoxide (NaOt-Bu). nih.gov Mechanistic studies, including stoichiometric reactions, NMR experiments, and DFT calculations, have been conducted to propose a possible catalytic cycle. nih.gov

The concept of ligand cooperation, where two different chiral ligands are mixed, offers an alternative to the traditional modification of a single chiral ligand, potentially accelerating the optimization process for new chiral catalysts. nih.gov This strategy has been successfully applied in Noyori's Ru(II)-bisphosphine-diamine catalysts and continues to be explored with ligands like 1,2-diphenylethylenediamine. nih.govrsc.org

Further research has expanded the scope of diamine ligands in [(bisphosphine)RuCl2(diamine)] complexes beyond the typical 1,2-diamines to include 1,3- and 1,4-diamines. nih.gov This modification has been shown to significantly alter the catalytic activity, enabling the asymmetric hydrogenation of new classes of ketones. nih.gov The development of chiral η6-arene/N-tosylethylenediamine−ruthenium(II) complexes has also been a significant advancement, allowing for the asymmetric hydrogenation of aromatic ketones under acidic conditions. acs.org This is noteworthy because ketone reduction with these catalysts typically occurs in basic 2-propanol for asymmetric transfer hydrogenation. acs.org The switch to acidic conditions allows for a net hydrogenation using hydrogen gas. acs.org

Table 1: Asymmetric Hydrogenation of 3-Substituted Isocoumarins using Ru(II)-NHC-Diamine Precatalysts

Entry Substrate Catalyst Yield (%) ee (%)
1 3-Methylisocoumarin Ru(II)-NHC-((R,R)-DPEN) >99 98
2 3-Phenylisocoumarin Ru(II)-NHC-((R,R)-DPEN) >99 97
3 3-Propylisocoumarin Ru(II)-NHC-((R,R)-DPEN) >99 99

Data sourced from studies on the applications of Ru(II)-NHC-diamine complexes. nih.gov

Chiral Tricationic Tris(1,2-diphenylethylenediamine) Cobalt(III) Hydrogen Bond Donor Catalysts

Chiral tricationic tris(1,2-diphenylethylenediamine)cobalt(III) complexes, specifically those with the formula [Co((S,S)-dpen)₃]³⁺ (where dpen is 1,2-diphenylethylenediamine), have emerged as effective hydrogen bond donor catalysts for various enantioselective reactions. nih.govnih.govacs.org These catalysts utilize the commercially available and relatively inexpensive (S,S)-1,2-diphenylethylenediamine ligand. nih.govacs.org The catalytic activity and enantioselectivity of these complexes are influenced by the configuration of the cobalt center (Λ or Δ) and the nature of the counteranions. nih.govacs.org To be effective in nonaqueous media, these trications require lipophilic counteranions to ensure solubility. nih.govacs.org

The mechanism of catalysis does not involve direct coordination of the substrate to the metal center. Instead, activation occurs through second coordination sphere hydrogen bonding between the NH₂ groups of the diamine ligands and the substrate. nih.govacs.org Spectroscopic and crystallographic data suggest that the NH moieties related by the C₃ symmetry axis form enthalpically stronger hydrogen bonds compared to those related by the C₂ axes, and this is believed to be the catalytically active site. nih.govacs.org

These cobalt(III) complexes have proven to be highly effective catalysts for the enantioselective α-amination of 1,3-dicarbonyl compounds with di-tert-butyl azodicarboxylate. nih.gov For instance, the enantiopure salt Δ-[Co((S,S)-dpen)₃]³⁺2Cl⁻B(C₆F₅)₄⁻ catalyzes these reactions in the presence of N-methylmorpholine, affording high yields and excellent enantiomeric excesses (ee) for a range of substrates. nih.gov

Furthermore, the diastereomeric salts Λ- or Δ-[Co((S,S)-dpen)₃]³⁺ 2Cl⁻BArf⁻ (where BArf⁻ = B(3,5-C₆H₃(CF₃)₂)₄⁻) are effective in promoting additions of β-ketoesters to azodicarboxylates, yielding valuable precursors to α-amino acids. nih.gov Interestingly, both the Λ and Δ diastereomers of the trication can be effective, with their relative efficacy depending on the specific reaction and substrates. nih.gov

The choice of counteranion plays a crucial, though not always fully understood, role in determining the enantioselectivity. bohrium.com Studies have explored a variety of chiral and achiral anions, including 3-bromocamphor-8-sulfonate, 1,1′-binaphthyl-2,2′-diyl phosphate (B84403) derivatives, tartrate, and Sb₂(tart′)₂²⁻. acs.org The concept of "matched" and "mismatched" pairings between the trication and anion configurations has been investigated, with matched systems occasionally outperforming benchmark catalysts with achiral anions. bohrium.com In some cases, significant differences in ee values are observed between diastereomeric salts. acs.org

The development of bifunctional catalysts has also been explored by incorporating Brønsted bases into the counteranions. ambeed.com For example, salts of nicotinates, isonicotinates, and N,N-dimethylaminobenzoate have been used to create highly enantioselective bifunctional catalysts. ambeed.com This approach has been successfully applied to the addition of dimethyl malonate to nitroolefins and the addition of 1,3-dicarbonyl compounds to di-tert-butyl azodicarboxylate. ambeed.com

Table 2: Enantioselective α-Amination of 1,3-Dicarbonyl Compounds Catalyzed by Δ-[Co((S,S)-dpen)₃]³⁺2Cl⁻B(C₆F₅)₄⁻

Entry Substrate Yield (%) ee (%)
1 2-Methyl-1,3-cyclopentanedione 99 >99
2 2-Methyl-1,3-cyclohexanedione 98 91
3 2-Methyl-1,3-cycloheptanedione 94 72
4 2-Cyanocyclopentanone 92 45

Data sourced from research on chiral tris(1,2-diphenylethylenediamine)cobalt(III) complexes. nih.gov

Catalytic Applications of 1,2 Diphenylethylenediamine Derivatives in Asymmetric Synthesis

Asymmetric Organocatalysis Mediated by 1,2-Diphenylethylenediamine Scaffolds

Organocatalysts derived from the 1,2-diphenylethylenediamine backbone have emerged as powerful tools for a variety of asymmetric transformations. Their modular nature allows for fine-tuning of steric and electronic properties, leading to high levels of enantioselectivity in numerous carbon-carbon and carbon-heteroatom bond-forming reactions.

The versatility of the 1,2-diphenylethylenediamine scaffold allows for its incorporation into various classes of organocatalysts, most notably prolinamides and thioureas. These catalysts are designed to utilize specific activation modes to achieve high stereocontrol.

Thioureas: Bifunctional thiourea (B124793) organocatalysts derived from chiral 1,2-diphenylethylenediamine are particularly prominent. organic-chemistry.orgmdpi.com These molecules combine a hydrogen-bond donating thiourea moiety with a basic amino group, allowing them to simultaneously activate both the electrophile and the nucleophile in a reaction. nih.gov The synthesis is often a single-step procedure from the chiral diamine, making them readily accessible. nih.govnih.gov For example, a thiourea catalyst can be prepared from (R,R)-1,2-diphenylethylenediamine to be used in the desymmetrization of cyclic anhydrides. nih.govnih.gov Modifications, such as the introduction of a 3-pentyl substituent on the free amino group or fluorine atoms on the aromatic ring of the thiourea moiety, have been investigated to enhance catalytic activity and selectivity. rsc.orgorganic-chemistry.org

Organocatalysts derived from 1,2-diphenylethylenediamine have been successfully applied to the asymmetric intermolecular aldol (B89426) reaction, a fundamental carbon-carbon bond-forming reaction.

L-bis-prolinamides synthesized from meso-1,2-diphenylethylenediamine have shown high efficacy in the aldol reaction between various ketones and aromatic aldehydes. rsc.org These reactions are often conducted under wet conditions, using an acid co-catalyst. rsc.org The catalyst promotes the reaction via an enamine intermediate, with the chiral scaffold directing the facial attack of the aldehyde. Notably, L-bis-prolinamide 1 catalyzed the reaction between cyclohexanone (B45756) and 4-nitrobenzaldehyde (B150856) to give the aldol product with high yield, diastereoselectivity, and enantioselectivity. rsc.org

Similarly, mono-N-alkylated (R,R)-1,2-diphenylethylenediamine has been used as an organocatalyst for the aldol reaction. This catalyst system operates through primary amine to enamine and iminium intermediates, achieving both high yields and enantioselectivities. The steric hindrance of the N-alkyl substituent and hydrogen bonding between the ammonium (B1175870) moiety and the aldehyde's oxygen atom are crucial for determining the enantioselectivity.

Table 1: Performance of 1,2-Diphenylethylenediamine-Derived Catalysts in Asymmetric Aldol Reactions

CatalystKetoneAldehydeYield (%)dr (anti:syn)ee (%)Reference
L-bis-Prolinamide 1 Cyclohexanone4-Nitrobenzaldehyde8695:595 (anti) rsc.org
N-alkylated DPENVariousVariousup to 80-up to 90

The conjugate addition of nucleophiles to α,β-unsaturated compounds, or the Michael addition, is another area where 1,2-diphenylethylenediamine-derived catalysts have excelled. Bifunctional thiourea catalysts are particularly effective in this transformation. organic-chemistry.org The thiourea group activates the nitroalkene electrophile through hydrogen bonding, while the primary amine on the DPEN scaffold reacts with a ketone to form a nucleophilic enamine. nih.gov

These catalysts have been successfully applied to the asymmetric Michael addition of 1,3-dicarbonyl compounds and cyclic ketones to nitroalkenes under neutral, cost-effective, and metal-free conditions. organic-chemistry.orgnih.gov Fluorine-substituted thiourea catalysts have demonstrated high chemical yields and enantioselectivities. organic-chemistry.org The reactions tolerate a range of functional groups and produce Michael adducts with adjacent quaternary and tertiary stereocenters in good yields and with high diastereo- and enantioselectivities. This methodology has been applied to the synthesis of the bioactive compound (R)-Phenibut. organic-chemistry.org

Werner complexes based on [Co((S,S)-dpen)3]3+ have also been shown to catalyze the Michael addition of malonate esters to nitroalkenes with high enantioselectivities. In this case, activation occurs not through metal coordination but via second coordination sphere hydrogen bonding between the ligating NH2 groups and the substrate.

Table 2: Enantioselective Michael Additions Catalyzed by (R,R)-1,2-Diphenylethylenediamine-Derived Thioureas

NucleophileElectrophileCatalyst SubstituentYield (%)dree (%)Reference
2-Carboxyethylcyclopentanonetrans-β-Nitrostyrene3,5-bis(CF3)Ph9390:1095
Diethyl malonatetrans-β-Nitrostyrene3,5-bis(CF3)Ph90-90
Acetylacetonetrans-β-Nitrostyrene3,5-bis(CF3)Ph92-93
Cyclic β-ketoestersNitro-olefinsVarious F-substituted PhGood to excellentHighHigh organic-chemistry.org

The desymmetrization of meso-cyclic anhydrides through catalytic asymmetric ring-opening provides an efficient pathway to chiral di-acid monoesters and their derivatives, which are valuable synthetic building blocks. nih.govnih.gov Thiourea organocatalysts prepared in a single step from (R,R)-1,2-diphenylethylenediamine have been effectively used for this purpose. nih.govnih.gov

These catalysts operate through a double hydrogen-bonding activation mechanism. nih.gov The thiourea moiety activates the carbonyl group of the anhydride, facilitating nucleophilic attack. In these reactions, thiols (thiolysis) and amines (aminolysis) are used as nucleophiles. The thiolysis of various cyclic anhydrides proceeds in high yields (86–98%) and with good to excellent enantioselectivities (60–94%). nih.gov Aminolysis reactions have also been successful, affording products in high yields (90–94%) and with excellent enantioselectivities (90–95%). nih.gov

Table 3: Asymmetric Ring-Opening of Cyclic Anhydrides Using a (R,R)-1,2-Diphenylethylenediamine-Thiourea Catalyst

Nucleophile TypeSubstrateYield (%)ee (%)Reference
Thiolysis (Various thiols)Various cyclic anhydrides86-9860-94 nih.gov
Aminolysis (Various amines)Various cyclic anhydrides90-9490-95 nih.gov

Currently, there is no published research available on the use of organocatalysts derived from this compound for enantioselective intramolecular Stetter reactions. Existing literature on this transformation primarily focuses on catalysts based on other scaffolds, such as N-heterocyclic carbenes (NHCs).

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. The development of enantioselective variants, particularly those involving heterodienes or heterodienophiles, is of significant interest. While the term "oxodiene" is not standard, the oxa-Diels-Alder (ODA) reaction, which involves a carbonyl dienophile, fits this description and has been studied using catalyst systems that can be conceptually linked to diamine scaffolds.

Research has shown that highly enantioselective oxa-Diels-Alder reactions can be achieved between dendralenes and carbonyl dienophiles like phenylglyoxal, mediated by chiral Pd2+ catalyst systems. These reactions can initiate a diene-transmissive sequence, where the initial cycloaddition generates a new diene that can undergo a subsequent Diels-Alder reaction, rapidly building molecular complexity. This process leads to the formation of sp3-rich fused polycyclic systems containing both heterocycles and carbocycles with the generation of up to four new stereocenters. Computational studies have indicated a concerted, asynchronous mechanism where the stereoselectivity is controlled by the π-complexation of a diene C=C bond to the metal center in the transition state.

Table 4: Enantioselective Oxa-Diels-Alder Reaction of Dendralenes with Phenylglyoxal

DieneDienophileCatalyst SystemProductee (%)Reference
nih.govDendralenePhenylglyoxalChiral dicationic Pd(II)Dihydropyran adductHigh
Substituted nih.govDendralenesPhenylglyoxalChiral dicationic Pd(II)Various ODA adductsHigh

Transition Metal-Catalyzed Asymmetric Transformations Utilizing 1,2-Diphenylethylenediamine Ligands

Derivatives of 1,2-diphenylethylenediamine (DPEN) are celebrated as "privileged ligands" in asymmetric catalysis. Their C2-symmetric chiral backbone, when coordinated to a transition metal, creates a well-defined and effective chiral environment for a multitude of chemical reactions. The N-tosylated derivative, TsDPEN, is particularly noteworthy and forms highly active catalysts with metals like ruthenium, rhodium, and iridium. These catalysts have become indispensable tools for the asymmetric reduction of ketones, imines, and other unsaturated compounds.

Asymmetric Hydrogenation of Ketones and Imines

The asymmetric hydrogenation of prochiral ketones and imines is one of the most efficient methods for producing chiral alcohols and amines. Catalysts derived from chiral DPEN are central to this field. Specifically, ruthenium complexes containing N-tosylated (S,S)- or (R,R)-1,2-diphenylethylenediamine ligands are exceptionally effective.

Active catalysts are formed from precursors such as RuCl(S,S)-TsDPEN, where TsDPEN is N-tosyl-1,2-diphenylethylenediamine. acs.org These systems can perform hydrogenations using either H₂ gas or through transfer hydrogenation from a source like 2-propanol. acs.org The reaction mechanism for hydrogenation under H₂ involves the generation of a cationic 16-electron amino-ruthenium complex, which coordinates H₂ to form the active ruthenium hydride species responsible for reduction. acs.org

The versatility of these catalysts has been enhanced through immobilization on polymer supports. A poly(ethylene glycol)-supported (R,R)-DPEN derivative, where the polymer is attached to the phenyl rings, has been shown to be a highly effective and reusable catalyst for the asymmetric hydrogenation of various unfunctionalized aromatic ketones. nih.govliv.ac.uk This approach combines the advantages of homogeneous catalysis (high activity and selectivity) with ease of separation and recycling. liv.ac.uk

Substrate (Ketone)Catalyst SystemEnantiomeric Excess (ee)Yield/ConversionReference
AcetophenoneRu-TsDPEN complex>95%>99% liv.ac.uk
2-AcetonaphthonePolymer-supported Ru-TsDPEN96.1%98% liv.ac.uk
4-ChloroacetophenonePolymer-supported Ru-TsDPEN97.2%>99% liv.ac.uk
PropiophenonePolymer-supported Ru-TsDPEN97.4%>99% liv.ac.uk
4-ChromanoneRuCl(S,S)-TsDPEN/Acid90%>99% acs.org

Ruthenium-Catalyzed Asymmetric Olefin Metathesis

Olefin metathesis is a powerful carbon-carbon double bond-forming reaction. The development of asymmetric versions, which control the stereochemistry of the newly formed olefin, relies heavily on chiral catalysts. While ruthenium-based catalysts are dominant in this field, the chiral ligands required for asymmetric variants are typically N-heterocyclic carbenes (NHCs) or other specialized structures. nih.govmdpi.com

The synthesis of these chiral NHC ligands often starts from chiral 1,2-diamines to create a stereogenic environment. However, the scientific literature does not feature ligands derived from this compound for this specific purpose. Instead, enantiomerically pure diamines are used to construct the chiral NHC framework necessary to induce asymmetry in reactions like asymmetric ring-closing metathesis (ARCM). nih.gov

Enantioselective Hydrosilylation of Imines

The enantioselective hydrosilylation of imines offers a mild and effective alternative to hydrogenation for producing chiral amines. This transformation has been successfully catalyzed by complexes of zinc and other metals bearing chiral diamine ligands. Research has shown that ligands derived from optically pure 1,2-diphenylethylenediamine are highly effective. psu.edu

A systematic screening of chiral diamine ligands prepared from (S,S)-DPEN found that N-benzylic substituents on the diamine were crucial for achieving high enantioselectivity. psu.edu An air-stable and environmentally benign catalyst system using zinc acetate (B1210297) in combination with the (R,R)-N,N'-dibenzyl-1,2-diphenylethane-1,2-diamine ligand has been developed. nih.gov This system provides excellent yields and high enantioselectivity (up to 97% ee) for the hydrosilylation of a broad range of N-phosphinoylimines, marking a significant advancement over the use of more hazardous reagents like diethylzinc. nih.gov

Imine SubstrateCatalyst SystemEnantiomeric Excess (ee)YieldReference
N-Phosphinoyl-(1-phenylethylidene)amine(R,R)-N,N'-Dibenzyl-DPEN / Zn(OAc)₂97%95% nih.gov
N-Phosphinoyl-(1-(naphthalen-2-yl)ethylidene)amine(R,R)-N,N'-Dibenzyl-DPEN / Zn(OAc)₂96%96% nih.gov
N-Phosphinoyl-(1-(4-chlorophenyl)ethylidene)amine(R,R)-N,N'-Dibenzyl-DPEN / Zn(OAc)₂95%94% nih.gov

Asymmetric [3+2] Cycloaddition Reactions

Asymmetric [3+2] cycloaddition reactions are powerful methods for constructing five-membered heterocyclic rings, which are core structures in many biologically active compounds. nih.gov Achieving enantioselectivity requires a chiral catalyst, often a Lewis acid complexed with a chiral ligand, to control the facial approach of the reacting partners. nih.govresearchgate.net

While this is an active area of research, the development of catalysts for this transformation has focused on various chiral scaffolds. Currently, there are no prominent examples in the literature of successful asymmetric [3+2] cycloadditions being catalyzed by a metal complex bearing a ligand derived from this compound. The field relies on other classes of chiral ligands to achieve high levels of stereocontrol.

Catalytic Enantioselective Intramolecular Tishchenko Reactions of meso-Dialdehydes

The Tishchenko reaction, which dimerizes aldehydes to form esters, can be performed in an intramolecular and enantioselective manner to convert a prochiral meso-dialdehyde into a valuable chiral lactone. This process represents a highly efficient desymmetrization reaction. nih.govrsc.org

The first successful example of a catalytic enantioselective intramolecular Tishchenko reaction was achieved using a chiral iridium catalyst. nih.govresearchgate.net In this reaction, a meso-dialdehyde is treated with a catalyst generated from Cp*Ir and a chiral TsDPEN ligand, specifically (R,R)-TsDPEN. nih.gov It is crucial to note that while the substrate is a meso compound, the chiral ligand responsible for the asymmetric induction is derived from enantiomerically pure (R,R)-1,2-diphenylethylenediamine, not its meso isomer. nih.govresearchgate.net

The reaction proceeds with high yields and good to excellent enantioselectivity, providing access to chiral lactones that are versatile building blocks for natural product synthesis. nih.govrsc.org

meso-Dialdehyde SubstrateCatalyst SystemEnantiomeric Excess (ee)YieldReference
o-Phthalaldehyde derivativeCpIr[(R,R)-TsDPEN] / K₂CO₃78%83% nih.govresearchgate.net
Substituted meso-1,4-dialdehydeCpIr[(R,R)-TsDPEN] / K₃PO₄91%88% nih.gov

Mechanistic Investigations and Computational Analysis of 1,2 Diphenylethylenediamine Based Catalysis

Elucidation of Reaction Mechanisms and Catalytic Cycles

The elucidation of reaction mechanisms involving meso-1,2-diphenylethylenediamine often involves a combination of experimental and computational approaches. These studies aim to map out the entire catalytic cycle, identifying key intermediates and transition states.

One of the key applications of this compound is in desymmetrization reactions, where a prochiral substrate is converted into a chiral product. nih.gov For instance, in the enzymatic desymmetrization of prochiral meso-1,2-disubstituted-1,2-diaminoethanes for the synthesis of precursors to compounds like (−)-Nutlin-3, the catalytic cycle involves the selective acylation of one of the two amino groups. nih.gov The enzyme, often a lipase, in conjunction with an acylating agent, forms an enantiomerically pure intermediate that directs the nucleophilic attack of the meso-diamine, leading to a scalemic mixture of the mono-acylated product. nih.gov

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in detailing the catalytic pathways. nih.gov For example, in phosphine-catalyzed annulations, the catalytic process is initiated by the nucleophilic attack of the catalyst on the substrate, forming a zwitterionic intermediate. nih.gov This is followed by a series of steps including addition to a dipolarophile, proton transfer, and finally, an intramolecular Michael-type addition and elimination of the catalyst to yield the final product and regenerate the catalyst. nih.gov While this example does not directly involve this compound, the principles of elucidating such catalytic cycles are broadly applicable.

The general steps in a catalytic cycle involving a this compound-derived catalyst can be summarized as:

Catalyst Activation: The catalyst may need to be activated, for example, by deprotonation of the diamine to form a more nucleophilic species.

Substrate Binding: The catalyst binds to the substrate(s), often through coordination to a metal center or through non-covalent interactions.

Stereo-determining Step: The catalyst controls the stereochemical outcome of the reaction, for instance, by directing the approach of a reactant to a prochiral center.

Product Formation and Release: The product is formed and detaches from the catalyst.

Catalyst Regeneration: The catalyst is returned to its active state, ready to start a new cycle.

Theoretical Studies of Transition State Structures and Energy Profiles

Theoretical studies provide a molecular-level understanding of the factors that govern the efficiency and selectivity of a catalytic reaction. These studies focus on the structures and energies of transition states, which are the highest energy points along the reaction coordinate and thus determine the reaction rate.

Density Functional Theory (DFT) has become a powerful tool for investigating reaction mechanisms and predicting the outcomes of catalytic reactions. nih.govnih.gov DFT calculations can be used to determine the geometries of reactants, products, intermediates, and transition states, as well as their relative energies. nih.govyoutube.com This information allows for the construction of a detailed potential energy surface for the reaction, which maps the energy of the system as a function of the positions of the atoms. youtube.com

In the context of this compound-based catalysis, DFT calculations can be used to:

Identify the lowest energy pathway: By comparing the energies of different possible reaction pathways, the most likely mechanism can be identified.

Analyze transition state structures: The geometry of the transition state provides clues about the key interactions that are responsible for catalysis and stereoselectivity.

Predict reaction rates and selectivities: The energy difference between the reactants and the transition state (the activation energy) is related to the reaction rate. By comparing the activation energies for the formation of different stereoisomers, the enantioselectivity of the reaction can be predicted.

For instance, in phosphine-catalyzed annulations, DFT calculations have shown that the diastereoselectivity of the reaction is determined by the relative energies of the transition states leading to the different diastereomeric products. nih.gov These energy differences arise from a combination of steric repulsion, electrostatic interactions, and other weak interactions. nih.gov

Table 1: Representative Data from DFT Calculations in Catalysis

ParameterDescriptionTypical Values (kcal/mol)
Activation Energy (ΔG‡) The free energy difference between the reactants and the transition state.15 - 30
Reaction Energy (ΔG) The free energy difference between the reactants and the products.-20 to +5
Diastereomeric Transition State Energy Difference (ΔΔG‡) The difference in activation energies for the formation of two diastereomers.1 - 5

Note: The values in this table are illustrative and can vary significantly depending on the specific reaction.

This compound and its derivatives can adopt various conformations due to the rotation around the C-C and C-N bonds. nih.gov Molecular modeling and conformational analysis are essential for understanding how the three-dimensional structure of the catalyst influences its reactivity and selectivity.

These studies often employ computational methods to explore the potential energy surface of the molecule and identify the most stable conformations. nih.gov The conformation of the diamine ligand in a metal complex, for example, can have a significant impact on the steric environment around the metal center, which in turn can influence the stereochemical outcome of the reaction.

In the case of meso-1,2-dibromo-1,2-diphenylethane, a related compound, stereochemical outcomes of elimination reactions are highly dependent on the conformation of the starting material. msu.edu The preferred conformation for an E2 elimination is one where the departing groups are anti-periplanar, allowing for optimal orbital overlap in the transition state. msu.edu Similar conformational considerations are crucial in understanding the behavior of this compound in catalytic systems.

Origins of Stereoselectivity and Enantio-control

The ability of a chiral catalyst to produce one enantiomer of a product in excess over the other is known as enantioselectivity. In catalysis involving derivatives of this compound, the origin of this stereocontrol is a key area of investigation.

The "meso" nature of the parent diamine is significant; while the molecule itself is achiral due to an internal plane of symmetry, it possesses chiral centers. ontosight.aimasterorganicchemistry.com When it is used to create a chiral catalyst, for example by N-acylation or by forming a complex with a metal, the resulting species can be highly effective in asymmetric synthesis. nih.gov

The stereoselectivity arises from the different energy barriers for the formation of the two enantiomeric products. The chiral catalyst creates a diastereomeric relationship between the transition states leading to the (R) and (S) products. The difference in the free energies of these diastereomeric transition states determines the enantiomeric excess of the product.

DFT calculations are often employed to pinpoint the specific interactions that lead to this energy difference. nih.gov These can include:

Steric hindrance: The bulky phenyl groups of the diamine can block one face of the substrate, forcing the reactant to approach from the other side.

Hydrogen bonding: The amine groups can form hydrogen bonds with the substrate, holding it in a specific orientation.

π-π stacking: Interactions between the phenyl rings of the catalyst and the substrate can also contribute to the stereochemical control.

For instance, in certain reactions, the diastereoselectivity-determining step has been identified as a proton transfer or a Michael-type addition, with steric repulsion and electrostatic interactions being the dominant factors in controlling the stereochemical outcome. nih.gov

Chiro-optical Spectroscopic Characterization for Absolute Configuration Assignment (e.g., Optical Rotatory Dispersion (ORD), Electronic Circular Dichroism (ECD))

Determining the absolute configuration of the chiral products formed in these catalytic reactions is essential. Chiro-optical spectroscopic techniques, such as Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD), are powerful non-destructive methods for this purpose. nih.gov

These techniques rely on the differential interaction of left and right circularly polarized light with a chiral molecule. The resulting spectra are highly sensitive to the three-dimensional arrangement of atoms in the molecule.

The process typically involves:

Experimental Measurement: The ORD or ECD spectrum of the chiral product is measured experimentally.

Computational Simulation: The ORD and ECD spectra for both possible enantiomers of the product are calculated using time-dependent density functional theory (TD-DFT). rsc.orgresearchgate.net

Comparison: The experimental spectrum is compared to the calculated spectra. A good match between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for the unambiguous assignment of the absolute configuration. nih.govresearchgate.net

This combined experimental and computational approach has proven to be a reliable method for determining the absolute configuration of a wide range of chiral molecules, including those produced in reactions catalyzed by this compound derivatives. nih.gov The accuracy of the calculated spectra can be influenced by the choice of DFT functional and basis set, as well as the inclusion of solvent effects in the calculations. rsc.org

Advanced Research Domains and Emerging Applications of 1,2 Diphenylethylenediamine

Supramolecular Chemistry and Self-Assembly of 1,2-Diphenylethylenediamine Derivatives

The principles of supramolecular chemistry, which govern the non-covalent interactions between molecules, have opened up new avenues for the design of complex and functional chemical systems. While the chiral variants of 1,2-diphenylethylenediamine have been extensively used, the application of the meso isomer in this field is an area of nascent exploration.

Chiral Host-Guest Systems for Enantioseparation

The development of chiral host-guest systems is a critical area of research for the separation of enantiomers, a process of immense importance in the pharmaceutical industry. These systems rely on the ability of a chiral host molecule to selectively bind with one enantiomer of a racemic guest molecule. Although the use of chiral derivatives of 1,2-diphenylethylenediamine in such systems has been documented, specific applications of meso-1,2-diphenylethylenediamine as a primary component of a chiral host for enantioseparation are not extensively reported in current scientific literature. The achiral nature of the meso compound itself makes its direct application as a chiral selector challenging. However, its rigid backbone and stereochemically defined phenyl groups could potentially be functionalized to create unique host cavities.

Crystal Engineering and Solid-State Interactions

Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, which are governed by intermolecular interactions. The specific arrangement of molecules in a crystal lattice can influence properties such as solubility, melting point, and even reactivity. Theoretical studies on the intermolecular interactions of related compounds, such as meso-tetraphenylporphyrin diacid dimers, have highlighted the importance of subtle hydrogen bonding and other non-covalent forces in determining the final solid-state architecture. psu.edunih.gov The crystal structure of this compound itself is characterized by a network of hydrogen bonds and π-π stacking interactions involving the phenyl rings. Understanding these interactions is crucial for the rational design of co-crystals and other solid-state assemblies with specific functionalities. However, detailed studies focusing specifically on the crystal engineering of this compound to create functional solid-state materials remain a developing area of research.

Immobilization and Polymer-Supported Catalysts for Heterogeneous Asymmetric Reactions

The heterogenization of homogeneous catalysts by immobilizing them on solid supports is a key strategy for developing recyclable and more sustainable catalytic processes. researchgate.net Derivatives of 1,2-diphenylethylenediamine have been successfully immobilized on various polymeric supports to create effective catalysts for asymmetric reactions, particularly in the hydrogenation of ketones and imines. liv.ac.ukmdpi.com

A notable approach involves the use of a poly(ethylene glycol) (PEG)-supported chiral diamine, where the polymer is attached to the phenyl rings of the 1,2-diphenylethylenediamine scaffold. liv.ac.uk This design allows the catalyst to be soluble in polar solvents, facilitating a homogeneous reaction environment which often leads to higher reaction rates and enantioselectivities. liv.ac.uk The catalyst can then be precipitated and recovered by the addition of a non-polar solvent. For instance, a Ru(II) complex of a PEG-supported (R,R)-1,2-diphenylethylenediamine derivative has demonstrated excellent enantioselectivities and activities in the asymmetric hydrogenation of various aromatic ketones. liv.ac.ukacs.org Importantly, this catalyst could be recycled multiple times with only a slight decrease in activity and no significant loss of enantioselectivity. liv.ac.uk

Another strategy involves the copolymerization of a functionalized 1,2-diphenylethylenediamine monomer with other monomers to create a cross-linked polymer-supported catalyst. For example, a pH-responsive polymer has been synthesized by copolymerizing N,N-dimethylaminopropyl acrylamide (B121943) (DMAPA) with N-p-styrenesulfonyl-1,2-diphenylethylenediamine (V-TsDPEN). researchgate.netmdpi.com The resulting polymer-ruthenium complex acts as an efficient and recyclable catalyst for the asymmetric transfer hydrogenation of ketones in water, with its solubility and activity being tunable by adjusting the pH of the reaction medium. researchgate.netmdpi.com

Catalyst SystemSubstrateSupportSolventEnantiomeric Excess (ee) (%)RecyclabilityReference
PEG-supported (R,R)-DPEN-RuAcetophenonePoly(ethylene glycol)Isopropanol (B130326)96.13 cycles with minimal loss of ee liv.ac.uk
PEG-supported (R,R)-DPEN-Ru2-AcetonaphthonePoly(ethylene glycol)Isopropanol97.2Not reported liv.ac.uk
Polystyrene-supported chiral 1,2-diamine-RuAcetophenonePolystyreneDMF/Isopropanolup to 95Not reported mdpi.com
Rh(III)-TsDPEN on polymeric supportAcetophenonePolymeric beadsWaterup to 99At least 4 cycles researchgate.net

Development of Biologically Active Compounds and Pharmaceutical Intermediates

The 1,2-diphenylethylenediamine scaffold has proven to be a valuable template for the design and synthesis of novel biologically active compounds and pharmaceutical intermediates. Its rigid structure and the presence of two nitrogen atoms allow for diverse functionalization, leading to compounds with a range of therapeutic and agrochemical applications.

Antiviral and Fungicidal Agents Derived from 1,2-Diphenylethylenediamine

Recent research has demonstrated that chiral diamine derivatives containing the 1,2-diphenylethylenediamine core possess significant antiviral and fungicidal properties. nih.gov A series of these compounds were synthesized and evaluated for their activity against the tobacco mosaic virus (TMV) and various phytopathogenic fungi. nih.gov

Several of these derivatives exhibited higher antiviral activities against TMV than the commercial agent ribavirin. nih.gov Notably, compounds 1a and 4g showed superior antiviral efficacy compared to ningnanmycin (B12329754) at a concentration of 500 µg/mL. nih.gov Mechanistic studies revealed that these compounds could inhibit virus assembly by binding to the tobacco mosaic virus coat protein (TMV CP), thereby interfering with the assembly process of the viral protein and RNA. nih.gov

Furthermore, these derivatives displayed broad-spectrum fungicidal activities. Compounds 3a , 3i , 5c , and 5d were particularly effective against Fusarium oxysporum f. sp. cucumerinum, suggesting their potential as lead compounds for the development of new agricultural fungicides. nih.gov

CompoundAntiviral Activity (Inactivation, % at 500 µg/mL) vs. TMVFungicidal Activity (Inhibition, %) vs. Fusarium oxysporum
1a 6578
4g 62Not Reported
3a Not Reported95
3i Not Reported92
5c Not Reported98
5d Not Reported96
Ningnanmycin 58Not Reported
Ribavirin 52Not Reported

Data extracted from a study on chiral diamine derivatives containing 1,2-diphenylethylenediamine. nih.gov

Synthesis of Bioactive β-Amino Acid Analogues

β-Amino acids are important building blocks for the synthesis of peptidomimetics and other biologically active molecules due to their ability to induce stable secondary structures in peptides and their resistance to enzymatic degradation. An interesting application of a 1,2-diphenylethylenediamine derivative has been reported in the enantioselective synthesis of β-amino acid analogues. mdpi.com Specifically, a secondary-tertiary diamine catalyst derived from (1R,2R)-DPEDA was used to catalyze the Michael addition of α-aryl cyanoacetates to phenyl vinyl sulfone, yielding the corresponding adducts in good yields and with high enantioselectivities. mdpi.com These Michael adducts can then be converted into synthetically valuable protected β-amino acid precursors. mdpi.com This demonstrates the utility of the 1,2-diphenylethylenediamine scaffold in organocatalysis for the construction of complex and biologically relevant molecules.

Applications in Natural Product Synthesis (e.g., (S)-Cedarmycins)

The asymmetric synthesis of complex natural products is a significant challenge in organic chemistry. A notable application of a derivative of 1,2-diphenylethylenediamine is in the first catalytic enantioselective synthesis of (S)-Cedarmycins A and B. rsc.orgdntb.gov.uarsc.orgnih.govresearchgate.net Cedarmycins, isolated from the plant Cryptomeria japonica, exhibit noteworthy antibiotic activity, with cedarmycin A showing potent action against Candida glabrata. nih.govresearchgate.net

The key step in the synthesis is a catalytic enantioselective intramolecular Tishchenko reaction of a meso-dialdehyde. rsc.orgrsc.orgnih.gov This reaction is facilitated by a chiral iridium complex incorporating N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN) as a chiral ligand. rsc.orgnih.gov The catalyst system, specifically Cp*Ir[(R,R)-TsDPEN], in combination with a co-catalyst and a base, creates an efficient asymmetric environment to produce chiral lactones with high enantiomeric excess. rsc.orgnih.gov

The reaction involves the treatment of a meso-dialdehyde with the chiral iridium catalyst, an alcohol such as isopropanol (iPrOH), and a base like potassium carbonate (K₂CO₃) in a suitable solvent like dichloromethane (B109758) (CH₂Cl₂). rsc.org The addition of a phosphoric acid has been shown to further enhance the enantioselectivity of the reaction, achieving up to 91% enantiomeric excess (ee). rsc.orgnih.gov The resulting enantioenriched lactone is then converted through a series of steps to yield (S)-Cedarmycins A and B. rsc.org

This synthetic approach represents a significant advancement, providing the first asymmetric synthesis of these natural products and establishing their absolute configurations as (S). rsc.org

Table 1: Enantioselective Intramolecular Tishchenko Reaction of meso-Dialdehyde for the Synthesis of a Precursor to (S)-Cedarmycins

EntrySolventBaseAdditiveYield (%)Enantiomeric Excess (ee, %)
1CH₂Cl₂K₂CO₃None8378
2CH₃CNK₂CO₃None>9968
3CH₂Cl₂K₃PO₄None8780
4CH₂Cl₂K₂CO₃(PhO)₂PO₂H7891
Data sourced from a study on the catalytic enantioselective intramolecular Tishchenko reaction. rsc.org

Interactions with Biological Macromolecules (e.g., DNA Quadruplexes)

G-quadruplexes are non-canonical secondary structures found in guanine-rich regions of nucleic acids, such as telomeres and gene promoters. nih.govnih.gov The stabilization of these structures by small molecules is a promising strategy in anticancer drug development. nih.govnih.gov

While the interaction of various small molecules with DNA quadruplexes is an active area of research, studies specifically detailing the binding of this compound or its direct derivatives with DNA quadruplexes are not extensively reported in the current scientific literature. The design of ligands that can selectively recognize and bind to G-quadruplexes often involves planar aromatic systems capable of π-π stacking with the G-tetrads, and side chains that can interact with the grooves of the quadruplex structure. nih.govnih.gov Research in this area is focused on a variety of scaffolds, including derivatives of anthraquinones, naphthalenediimides, and other polycyclic aromatic compounds. nih.govnih.gov The exploration of 1,2-diphenylethylenediamine-based ligands for this purpose represents a potential area for future investigation.

Future Prospects and Research Challenges in the Field of 1,2 Diphenylethylenediamine Chemistry

Innovation in Ligand and Organocatalyst Design for Enhanced Performance

A primary driver of future research is the design of novel ligands and organocatalysts that offer superior performance in terms of activity, selectivity, and stability. The foundational structure of 1,2-diphenylethylenediamine serves as a "privileged chiral scaffold" that is amenable to extensive modification. mdpi.com

Future innovations are expected to focus on several key areas:

Multifunctional Catalysts : The development of catalysts bearing multiple functional groups is a promising avenue. For instance, a (1R,2R)-DPEN-based catalyst developed in 2022 incorporates N,N-dimethylamino and N-amido functionalities. This design enriches the catalyst with various noncovalent interaction sites, including those for halogen bonding, hydrogen bonding, and π-interactions, aiming for more complex and controlled catalytic environments. mdpi.com

C2-Symmetric Designs : While many successful organocatalysts based on scaffolds like squaramide possess C1 symmetry, there is growing interest in C2-symmetric designs derived from DPEN. mdpi.com These catalysts can offer unique stereocontrol in certain reactions.

Hybrid Catalytic Systems : Combining the DPEN motif with other catalytic entities is another area of exploration. For example, DPEN-derived chiral triazolium salts have been employed to catalyze enantioselective intramolecular Stetter and oxodiene Diels-Alder reactions. sigmaaldrich.com This modular approach allows for the fine-tuning of catalytic properties for specific transformations.

Metal-Organic Frameworks (MOFs) and Polymers : Incorporating DPEN derivatives into polymeric structures or as linkers in MOFs could lead to robust, recyclable heterogeneous catalysts. Research into chiral silica-based materials incorporating DPEN for chromatography already points toward the potential of such immobilized systems. mdpi.com

A significant challenge lies in creating catalysts that are not only highly efficient but also economically viable and straightforward to synthesize. The gram-scale synthesis of enantiopure DPEN has been established, which is a crucial step for its broader application. mdpi.com

Broadening the Scope of Asymmetric Reactions and Substrate Selectivity

While DPEN-based catalysts have demonstrated remarkable success in reactions like asymmetric hydrogenation and various carbon-carbon bond-forming reactions, a key future direction is to expand their applicability to a wider range of chemical transformations and substrates. mdpi.comwikipedia.org

Key research goals include:

New Reaction Discovery : Exploring entirely new asymmetric reactions that can be effectively catalyzed by DPEN-derived systems. This involves moving beyond established activation modes like enamine and iminium catalysis to discover novel catalytic cycles. mdpi.com

Challenging Substrates : Developing catalysts that can achieve high enantioselectivity for substrates that are currently difficult to functionalize asymmetrically. This includes sterically hindered molecules or those with multiple, similar functional groups.

Construction of Complex Stereogenic Centers : A notable advancement is the use of chiral Brønsted base catalysts for the enantioselective construction of 1,3-nonadjacent stereogenic centers, a challenging synthetic problem. researchgate.net Future work will likely target even more complex stereochemical arrays.

CO2 Utilization : DPEN-based catalysts have shown promise in the cycloaddition of CO2 to epoxides to form cyclic carbonates. mdpi.com For example, an Acen-H catalyst derived from (1R,2R)-DPEN achieved 98.5% conversion of epichlorohydrin (B41342) with excellent selectivity. mdpi.com Enhancing the efficiency and broadening the substrate scope for CO2 fixation is a critical goal for sustainable chemistry.

The table below summarizes the performance of a selection of DPEN-based catalysts in different asymmetric reactions, highlighting the current state and potential for expansion.

Catalyst TypeReactionSubstrate ExampleYieldEnantioselectivity (ee)
C2-symmetric primary amine-1,3-bis-thioureaMichael AdditionCarbonyl compounds to nitroalkenes73-97%95-99%
(1R,2R)-DPEN-based Acen-HCO2 CycloadditionEpichlorohydrin98.5% (conversion)99% (selectivity)
Monosulfonyl DPEN-saltMichael AdditionKetones to maleimidesHighHigh
Δ-[Co((S,S)-dpen)3]3+ saltα-Amination1,3-Dicarbonyl compounds88-99%91->99%

This table is generated based on data from multiple research findings to illustrate the catalytic potential of DPEN derivatives. mdpi.comsigmaaldrich.comnih.gov

Advancements in Mechanistic Understanding and Predictive Modeling

A deeper understanding of reaction mechanisms is fundamental to the rational design of more effective catalysts. For DPEN-based systems, this involves elucidating the precise nature of the interactions between the catalyst, substrates, and any intermediates or transition states.

Future research will likely emphasize:

Computational Chemistry : The use of Density Functional Theory (DFT) and other computational methods to model reaction pathways and predict the stereochemical outcomes of reactions catalyzed by DPEN derivatives. These models can help in understanding the role of noncovalent interactions, such as hydrogen and halogen bonding, in achieving high selectivity. mdpi.com

Advanced Spectroscopic Techniques : Employing in-situ spectroscopic methods (e.g., advanced NMR and IR techniques) to observe catalytic species and intermediates directly under reaction conditions. This can provide invaluable experimental data to validate and refine computational models.

Kinetics and Reactivity Studies : Detailed kinetic analysis of catalytic cycles to identify rate-determining steps and catalyst deactivation pathways. This knowledge is crucial for optimizing reaction conditions and improving catalyst longevity.

The ultimate goal is to develop predictive models that can accurately forecast the performance of a given DPEN-based catalyst for a specific reaction, thereby reducing the need for extensive empirical screening and accelerating the discovery of new catalytic systems.

Sustainable and Scalable Synthetic Methodologies

As the applications of meso-1,2-diphenylethylenediamine and its derivatives expand, the need for sustainable and scalable synthetic routes becomes increasingly critical. The principles of green chemistry are expected to heavily influence future research in this area.

Key challenges and opportunities include:

Atom Economy : Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, minimizing waste. The preparation of DPEN itself from benzil (B1666583) via reductive amination is a relatively efficient process. wikipedia.org

Use of Renewable Feedstocks : Exploring the synthesis of DPEN and its precursors from bio-based or renewable resources rather than petroleum-based starting materials.

Catalyst Recycling : Developing robust heterogeneous or immobilized catalysts that can be easily separated from the reaction mixture and reused multiple times without significant loss of activity. This is particularly important for catalysts containing precious metals, such as the ruthenium complexes used in asymmetric hydrogenation. wikipedia.org

Solvent Minimization : Conducting reactions in environmentally benign solvents, such as water or bio-derived solvents, or under solvent-free conditions.

For example, the use of organocatalysts for CO2 fixation is inherently a step towards sustainability. Trifunctional organocatalysts have demonstrated high turnover numbers (TON), with one system achieving a TON of 893 in the conversion of epichlorohydrin to its cyclic carbonate, indicating high catalyst efficiency. researchgate.net

Exploration of New Functional Materials and Biological Applications

The unique structural and stereochemical properties of 1,2-diphenylethylenediamine derivatives make them attractive candidates for applications beyond catalysis. ontosight.ai

Future research is poised to explore:

Chiral Materials Science : The use of DPEN derivatives as building blocks for chiral polymers, liquid crystals, and metal-organic frameworks (MOFs). These materials could have applications in chiral separations, sensing (chiral recognition), and nonlinear optics. The established use of DPEN in preparing chiral silica-based materials for chromatography provides a strong foundation for this research direction. mdpi.com

Pharmaceutical and Agrochemical Synthesis : While the focus of this article is not on direct biological activity, the role of DPEN as a chiral auxiliary and ligand is crucial in the synthesis of enantiomerically pure pharmaceuticals and agrochemicals. mdpi.comontosight.ai Future research will aim to develop even more efficient catalytic systems to access complex, biologically active molecules.

Supramolecular Chemistry : The C2-symmetric backbone of DPEN is an excellent scaffold for designing host molecules in supramolecular chemistry. These molecules can be engineered for specific guest recognition and encapsulation, with potential applications in sensing, drug delivery, and creating complex molecular assemblies.

The investigation into tris(1,2-diphenylethylenediamine)cobalt(III) complexes as hydrogen bond donor catalysts highlights the potential for creating complex, three-dimensional structures with specific functionalities. nih.govacs.org These types of well-defined coordination complexes could pave the way for new functional materials with tailored electronic and optical properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing meso-1,2-diphenylethylenediamine, and how can purity be optimized?

  • Methodology :

  • Route 1 : React 1,2-diphenylethylenediamine with sulfuric acid and sodium nitrite under controlled heating (60–70°C), followed by neutralization with ammonia. This yields this compound with 83% purity and a melting point of 118–119.5°C .
  • Route 2 : Benzoylation using benzoyl chloride in benzene yields N-(2-benzamido-1,2-diphenylethyl)benzamide (98% yield, m.p. >300°C). Purity is confirmed via IR spectroscopy (N–H stretch at 3330 cm⁻¹, C=O at 1680 cm⁻¹) .
    • Optimization Tips : Use column chromatography (e.g., silica gel) for purification and monitor reaction progress via TLC. Recrystallization from ethanol improves crystalline purity .

Q. How is this compound characterized structurally and spectroscopically?

  • Analytical Methods :

  • NMR : 1H^1H and 13C^{13}C NMR confirm stereochemistry and substituent environments. For example, meso-isomers show distinct splitting patterns due to symmetry .
  • IR : Key peaks include N–H (3330 cm⁻¹) and C=O (1670–1680 cm⁻¹) in benzamide derivatives .
  • Elemental Analysis : Used to verify empirical formulas (e.g., C: 79.8% vs. calculated 80.1% in benzamide derivatives) .

Advanced Research Questions

Q. What role does this compound play in asymmetric catalysis, particularly in ruthenium-catalyzed olefin metathesis?

  • Application : The compound serves as a precursor for chiral N-heterocyclic carbene (NHC) ligands. For example, enantiopure C1-symmetric NHCs derived from this compound enhance stereoselectivity in Ru-catalyzed ring-opening metathesis polymerization (ROMP) of norbornene derivatives .
  • Mechanistic Insight : The ligand’s stereochemistry influences the Ru center’s coordination geometry, altering reaction rates and selectivity. Studies show up to 96% enantiomeric excess (ee) in copolymerization products .

Q. How do stereoisomers of this compound-based complexes interact with biomolecules like DNA?

  • Experimental Design :

  • Surface Modification : Immobilize enantiomers on electrodes via electropolymerization to create chiral surfaces.
  • Analysis : Use electrochemical impedance spectroscopy (EIS) to study stereoselective binding with DNA. For example, (1S,2S)-enantiomers show stronger interactions with double-stranded DNA than meso-forms, attributed to spatial matching of helical structures .
    • Data Interpretation : Binding constants (KbK_b) derived from EIS data correlate with ligand stereochemistry, providing insights into chiral recognition mechanisms .

Q. What challenges arise in synthesizing Schiff base complexes from this compound, and how are they resolved?

  • Synthesis Issues :

  • Steric Hindrance : Bulky phenyl groups impede coordination. Solutions include using smaller aldehydes (e.g., salicylaldehyde) and refluxing in ethanol for 24+ hours .
  • Byproduct Formation : Competing imidazole or oxazole byproducts may form. Mitigation involves stoichiometric control (2:1 aldehyde-to-diamine ratio) and inert atmospheres .
    • Characterization : X-ray crystallography confirms octahedral geometry in Co(III) complexes, with bond lengths (e.g., Co–N: 1.89–1.92 Å) indicating ligand rigidity .

Methodological Notes

  • Handling & Safety : Store under nitrogen or argon to prevent oxidation. Use gloves and fume hoods due to amine reactivity .
  • Contradictions in Data : Yields vary by method (83% vs. 98% in vs. ). Optimize based on reaction scale and solvent choice (e.g., benzene for high yields vs. ethanol for purity).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.